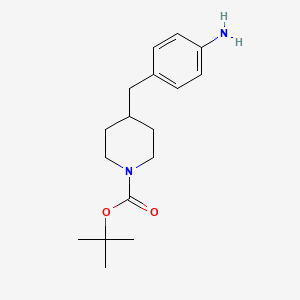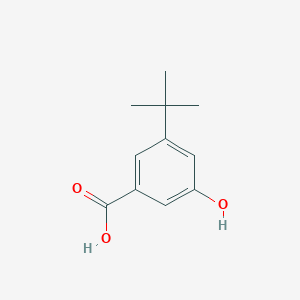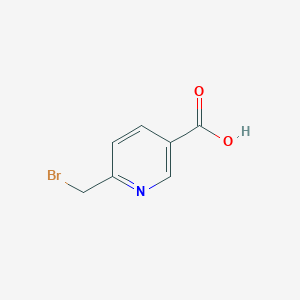
Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H26N2O2. It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a tert-butyl ester group and an aminobenzyl substituent. This compound is often used as an intermediate in organic synthesis and has applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Analyse Biochimique
Biochemical Properties
Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate plays a significant role in biochemical reactions, particularly as a semi-flexible linker in the development of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation . This compound interacts with various enzymes and proteins, facilitating the formation of ternary complexes that lead to the degradation of target proteins. The nature of these interactions involves the binding of the compound to both the target protein and an E3 ubiquitin ligase, promoting the ubiquitination and subsequent proteasomal degradation of the target protein .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By promoting the degradation of specific target proteins, this compound can modulate signaling pathways that are critical for cell function and survival. For example, the degradation of oncogenic proteins can lead to the inhibition of cancer cell proliferation and the induction of apoptosis . Additionally, the compound’s impact on gene expression and cellular metabolism can result in altered cellular responses and metabolic fluxes, further influencing cell function and behavior .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a linker in PROTACs. This compound binds to both the target protein and an E3 ubiquitin ligase, facilitating the formation of a ternary complex. The binding interactions between the compound and the biomolecules are crucial for the ubiquitination of the target protein, which marks it for degradation by the proteasome . This process effectively reduces the levels of the target protein within the cell, thereby modulating its activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature and pH, which can affect its efficacy in promoting protein degradation . Long-term studies have shown that the compound can maintain its activity over extended periods, although degradation products may accumulate and potentially impact cellular function . In vitro and in vivo studies have provided insights into the temporal dynamics of the compound’s effects, highlighting the importance of optimizing experimental conditions for consistent results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively promotes the degradation of target proteins without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including off-target protein degradation and disruption of normal cellular processes . Threshold effects have been identified, indicating the importance of precise dosage control to achieve desired outcomes while minimizing potential side effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s role in promoting protein degradation can influence metabolic fluxes and metabolite levels within the cell . Enzymes involved in the ubiquitination process, such as E3 ubiquitin ligases, play a critical role in the compound’s activity, facilitating the targeted degradation of specific proteins . These interactions can have downstream effects on cellular metabolism, further highlighting the compound’s impact on biochemical pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its efficacy in promoting protein degradation . The compound’s distribution is also influenced by its physicochemical properties, including solubility and membrane permeability, which determine its ability to reach target proteins within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound reaches its intended targets, facilitating the formation of ternary complexes and promoting protein degradation . The compound’s activity may vary depending on its localization, with different cellular compartments providing distinct environments for its interactions and effects .
Méthodes De Préparation
The synthesis of tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, tert-butyl chloroformate, and 4-aminobenzyl chloride.
Reaction Conditions: The piperidine is first reacted with tert-butyl chloroformate under basic conditions to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with 4-aminobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to yield this compound.
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl ester group is replaced by other functional groups using reagents like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines.
Applications De Recherche Scientifique
Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the synthesis of drugs targeting neurological disorders, cancer, and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or act as a ligand for specific receptors, leading to changes in cellular function and behavior.
Comparaison Avec Des Composés Similaires
Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate: This compound has a similar structure but with a phenyl group instead of a benzyl group, leading to different chemical and biological properties.
Tert-butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate: This compound features an aminomethyl group, which affects its reactivity and applications.
4-Amino-1-tert-butoxycarbonylpiperidine: This compound lacks the benzyl group, resulting in different synthetic routes and uses.
The uniqueness of this compound lies in its specific structure, which allows for targeted applications in medicinal chemistry and organic synthesis.
Propriétés
IUPAC Name |
tert-butyl 4-[(4-aminophenyl)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-10-8-14(9-11-19)12-13-4-6-15(18)7-5-13/h4-7,14H,8-12,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSWJDYRGCLWNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619262 | |
| Record name | tert-Butyl 4-[(4-aminophenyl)methyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221532-96-3 | |
| Record name | tert-Butyl 4-[(4-aminophenyl)methyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 4-(4-aminobenzyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1342974.png)







![2-[4-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine](/img/structure/B1343008.png)




